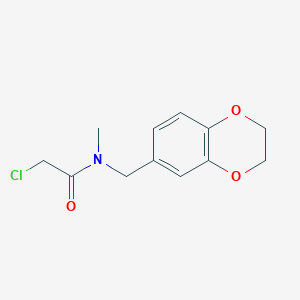

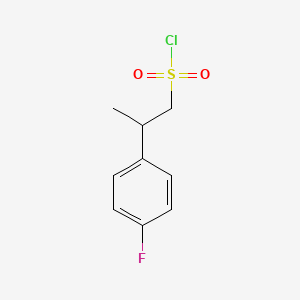

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylacetamide (CDMA) is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the benzodioxin family, which is a group of compounds that contain a benzene ring and a dioxin group. CDMA has been studied for its potential to act as a drug, a biochemical inhibitor, and a physiological agent.

Scientific Research Applications

Antibacterial and Antifungal Applications

The compound and its derivatives have been extensively studied for their antimicrobial properties. One study synthesized a variety of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides, which exhibited potent antibacterial activities. The cytotoxicity of these compounds was also assessed through hemolytic activity, showing that the majority were modest in toxicity (Abbasi et al., 2022).

Antidiabetic Applications

Compounds with the 2,3-dihydro-1,4-benzodioxin-6-yl structure have been evaluated for their potential as anti-diabetic agents. A series of new compounds were synthesized and showed varying degrees of inhibitory activities against the α-glucosidase enzyme, suggesting potential therapeutic applications for type-2 diabetes (Abbasi et al., 2023).

Enzyme Inhibition for Disease Treatment

Several synthesized derivatives of the compound demonstrated significant inhibitory activities against enzymes like α-glucosidase and acetylcholinesterase, indicating potential applications in treating diseases such as Alzheimer's and type-2 diabetes. The compounds were characterized by various spectral techniques and assessed for their enzyme inhibitory potential, showing promising results (Abbasi et al., 2019).

Insecticidal Activity

Research indicates that derivatives of the compound have significant insecticidal activities. For example, certain analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide exhibited high insecticidal activities, comparable to commercial insecticides. This finding points to the potential use of these compounds in pest management (Sawada et al., 2003).

Chiral Synthon Applications

The enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, derived from similar compounds, are valuable chiral synthons for enantiospecific synthesis of therapeutic agents. The development of efficient production methods for these enantiomers is crucial for pharmaceutical applications, highlighting the significance of the core structure in drug synthesis (Mishra et al., 2016).

properties

IUPAC Name |

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3/c1-14(12(15)7-13)8-9-2-3-10-11(6-9)17-5-4-16-10/h2-3,6H,4-5,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMYPPXSQYJGRRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC2=C(C=C1)OCCO2)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3-diphenyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)propanamide](/img/structure/B2561392.png)

![{5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B2561393.png)

![2-[(3-Chlorobenzyl)thio]aniline hydrochloride](/img/structure/B2561400.png)

![N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide](/img/structure/B2561404.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2561406.png)

![(3aR,8aS)-2-(4-(Trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B2561407.png)

![3-(2-Methoxyphenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2561409.png)

![ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate](/img/structure/B2561410.png)

![N-(3-acetamidophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2561414.png)